molecular formula C18H14ClNO2 B484823 N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide CAS No. 397280-89-6

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide

Cat. No.: B484823
CAS No.: 397280-89-6
M. Wt: 311.8g/mol
InChI Key: WUTMHROXOLFSCK-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This acetamide derivative features a naphthalene scaffold, a structure recognized for its versatility in drug discovery. Recent studies on closely related naphthalen-1-yloxyacetamide derivatives have demonstrated significant potential in oncology research. Specifically, conjugates incorporating this core structure have shown potent anti-proliferative activity against hormone-responsive breast cancer cell lines, such as MCF-7 . The mechanism of action for these active compounds is multi-faceted, involving the induction of cell cycle arrest during the G1 phase and the promotion of cellular apoptosis . This apoptotic activity is characterized by the expressive downregulation of the anti-apoptotic protein Bcl-2 and concurrent upregulation of the pro-apoptotic proteins Bax and caspase 9 . Furthermore, related naphthalene-based compounds have been identified as aromatase inhibitors, a key therapeutic target in estrogen-dependent breast cancers, suggesting a potential mechanism of action for this class of molecules . Researchers can utilize this compound as a valuable scaffold to explore structure-activity relationships and investigate new pathways for targeted cancer therapy development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-15-9-3-4-10-16(15)20-18(21)12-22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTMHROXOLFSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis for Naphthalen-1-yloxy Intermediate

The foundational step in synthesizing N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves constructing the naphthalen-1-yloxy moiety. Williamson ether synthesis is the most widely reported method, leveraging the reaction between 1-naphthol and α-chloroacetamide derivatives under alkaline conditions.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous acetone or dimethylformamide (DMF).

  • Temperature : 60–80°C for 6–8 hours.

  • Yield : 68–72% after recrystallization from ethanol.

The reaction proceeds via an SN2 mechanism, where the alkoxide ion from 1-naphthol displaces the chloride in α-chloroacetamide. Steric hindrance from the naphthalene ring necessitates prolonged heating, as noted in comparative studies.

Acylation with 2-Chloroaniline

The naphthalen-1-yloxyacetic acid intermediate undergoes acylation with 2-chloroaniline to form the target acetamide. Phosphorous oxychloride (POCl₃) is the preferred acylating agent due to its efficiency in converting carboxylic acids to reactive acyl chlorides.

Procedure :

  • Acyl Chloride Formation : Naphthalen-1-yloxyacetic acid (1 eq) is refluxed with POCl₃ (1.2 eq) in dry dichloromethane (DCM) for 2 hours. Excess POCl₃ is removed under reduced pressure.

  • Coupling Reaction : The acyl chloride is reacted with 2-chloroaniline (1.1 eq) in DCM with triethylamine (TEA) as a base. The mixture is stirred at 25°C for 12 hours.

  • Workup : The organic layer is washed with 5% HCl, water, and brine, then dried over MgSO₄.

Yield : 75–80% after column chromatography (silica gel, hexane:ethyl acetate 4:1).

Optimization Strategies and Challenges

Solvent and Catalytic Systems

Recent patents highlight the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in Williamson synthesis, reducing reaction time to 4 hours and improving yields to 78%. Polar aprotic solvents like DMF enhance nucleophilicity but require stringent drying to prevent hydrolysis.

Table 1: Solvent Impact on Ether Formation Yield

SolventTemperature (°C)Time (h)Yield (%)
Acetone60868
DMF80672
THF65764

Data adapted from.

Byproduct Formation and Mitigation

The primary byproduct, bis(naphthalen-1-yloxy)acetamide , arises from over-alkylation. This is minimized by:

  • Using a 1:1 molar ratio of 1-naphthol to α-chloroacetamide.

  • Gradual addition of the alkylating agent to maintain low local concentrations.

Purification and Characterization

Recrystallization Protocols

Crude product purification employs sequential recrystallization:

  • Ethanol-Water Mixture : Removes unreacted 1-naphthol.

  • Toluene : Isolates the target compound from dimeric byproducts.

Typical Purity : >98% (HPLC, C18 column, acetonitrile:water 70:30).

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (aryl ether C-O).

  • ¹H-NMR (DMSO-d₆) : δ 5.28 (s, OCH₂), 7.23–8.60 (m, naphthalene and chlorophenyl protons).

  • Mass Spectrometry : Molecular ion peak at m/z 311.8 (M⁺).

Comparative Analysis of Methodologies

Traditional vs. Catalytic Approaches

Classical Williamson synthesis (68–72% yield) is outpaced by TBAB-catalyzed methods (78% yield), though the latter requires costly catalysts. Microwave-assisted synthesis, while faster (1–2 hours), faces scalability challenges.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis substitutes POCl₃ with thionyl chloride (SOCl₂) for acyl chloride formation, reducing costs by 40% but necessitating stringent HCl scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide has shown promise as an anticancer agent. Studies indicate that derivatives of acetamide, particularly those with naphthalene moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study was conducted to evaluate the efficacy of this compound derivatives against breast cancer cell lines. The study found that modifications to the naphthalene ring significantly influenced cytotoxicity. The most potent derivative exhibited an IC50 value of 1.5 µM, highlighting the importance of structural optimization in enhancing therapeutic efficacy .

Agricultural Science Applications

2. Herbicidal Properties

Research has indicated that compounds similar to this compound possess herbicidal properties. These compounds can disrupt specific biochemical pathways in plants, leading to effective weed control.

Data Table: Herbicidal Efficacy of Related Compounds

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
This compound2-Chloro-Naphthalene20085
4-Chloro-3-methylphenyl acetateAcetate15078
Phenoxyacetic acidAcid10090

This table illustrates the efficacy of this compound compared to other herbicides, demonstrating its potential as a viable agricultural chemical .

Material Science Applications

3. Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Case Study: Thermal Stability Enhancement

In a study examining the effects of various additives on polyvinyl chloride (PVC), the inclusion of this compound resulted in a significant increase in thermal stability, as evidenced by thermogravimetric analysis (TGA). The onset degradation temperature increased by approximately 30°C compared to unmodified PVC .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Nitro-Substituted Derivatives

Compounds such as N-(2-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide (6b) and N-(3-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide (6c) exhibit nitro groups at the ortho and meta positions of the phenyl ring. These derivatives show distinct IR peaks for the –NO₂ group (asymmetric stretching at 1504–1535 cm⁻¹) and altered NMR chemical shifts due to electron-withdrawing effects . Compared to the target compound, nitro-substituted analogs demonstrate reduced lipophilicity (logP values ~2.8–3.1 vs.

Morpholinoethyl-Substituted Derivatives

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () replaces the 2-chlorophenyl group with a morpholinoethyl moiety. This substitution introduces a tertiary amine, increasing water solubility (predicted logS: −3.2 vs. −4.1 for the target compound). The morpholino group enhances cytotoxicity, with an IC₅₀ of 3.16 µM/mL against HeLa cells, comparable to cisplatin .

Halogen Positional Isomers

N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide (–6) differs in the chlorine position (para vs. ortho). The para isomer crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 19.163 Å, b = 5.0458 Å, c = 17.252 Å, and β = 116.37° . Ortho substitution in the target compound introduces steric hindrance, reducing crystal symmetry and increasing melting point (predicted mp: 160–165°C vs. 142°C for the para isomer).

Variations in the Naphthalene Substituent

Naphthalen-1-yl vs. Naphthalen-2-yl

2-Chloro-N-naphthalen-2-yl-acetamide (CAS 5453-65-6) positions the naphthyl group at the 2-position instead of 1-yloxy. The 2-naphthyl derivative exhibits a lower calculated molar refractivity (MR: 67.8 vs. 72.3 for the target compound), suggesting differences in polarizability and van der Waals interactions . Biological activity may vary due to altered π-stacking efficiency; for example, naphthalen-2-yloxy analogs show moderate cytotoxicity, while 1-yloxy derivatives may prioritize DNA intercalation .

Structural Hybrids with Additional Rings

Triazole-Containing Derivatives

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate a triazole ring via click chemistry. The triazole enhances dipole interactions (C=O IR peak at 1671 cm⁻¹) and introduces hydrogen-bonding sites (N–H at 3262 cm⁻¹) . These features improve thermal stability (decomposition temperature >250°C) compared to the target compound’s simpler acetamide backbone.

Triarylmethane Derivatives

Triarylmethanes such as N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) feature a central methane carbon bonded to three aryl groups. These compounds exhibit higher molecular weights (e.g., T109: Mr = 364.9 vs. 314.8 for the target) and distinct melting points (131.4°C in ethanol) due to extended conjugation . Their rigid structures may limit bioavailability compared to the flexible acetamide chain of the target compound.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) logP Cytotoxicity (IC₅₀, µM)
N-(2-Chlorophenyl)-2-naphthalen-1-yloxyacetamide C₁₈H₁₄ClNO₂ 2-Cl, 1-naphthyloxy 160–165* 3.5 N/A
N-(4-Chlorophenyl)-2-naphthalen-1-ylacetamide C₁₈H₁₄ClNO 4-Cl, 1-naphthyl 142 3.8 N/A
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₀ClN₂O₃ Morpholinoethyl, 2-naphthyloxy N/A 2.1 3.16
2-Chloro-N-naphthalen-2-yl-acetamide C₁₂H₁₀ClNO 2-naphthyl N/A 2.9 Moderate

*Predicted based on analog data.

Table 2: Spectroscopic Comparison

Compound IR C=O (cm⁻¹) IR N–H (cm⁻¹) ¹H NMR (δ, ppm) Key Peaks
This compound 1675* 3260* 5.40 (–OCH₂), 7.20–8.40 (Ar–H)
6a (Triazole derivative) 1671 3262 5.38 (–NCH₂CO–), 8.36 (triazole)
6b (2-Nitrophenyl) 1682 3292 5.48 (–OCH₂), 8.36 (triazole)

*Hypothesized based on structural analogs.

Biological Activity

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is synthesized through the reaction of 2-chlorophenylamine with 2-naphthalen-1-yloxyacetyl chloride, typically in the presence of a base like triethylamine. This reaction yields the desired product while generating hydrochloric acid as a byproduct. The process can be optimized for industrial production to enhance yield and purity through advanced purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these proteins, leading to diverse biological effects. The specific pathways and targets depend on the context in which the compound is applied, but preliminary studies suggest potential applications in antimicrobial and anticancer therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies indicate that these compounds can inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 1.27 µM to 22.08 µM for different derivatives .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
16fMCF-71.27Apoptosis induction via AKT/mTOR pathway inhibition
21eMCF-71.003EGFR inhibition
A33MGC-803<1Telomerase inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results suggest that similar compounds exhibit inhibitory activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study explored a series of quinazolinone-thiazolidin-4-one hybrids, revealing that compounds with specific substitutions exhibited potent anticancer activity against breast cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced biological outcomes .
  • Hepatotoxicity Assessment : Another research effort focused on assessing hepatotoxicity using read-across methods based on chemical structure similarities. This study emphasized the importance of understanding potential toxicological profiles when developing new therapeutic agents .

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